3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C15H21NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group substituted with two methoxy groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid typically involves the reaction of 2,3-dimethoxybenzyl chloride with piperidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,3-dimethoxybenzyl)piperidine-2-methanol or 3-(2,3-dimethoxybenzyl)piperidine-2-aldehyde.
Substitution: Formation of 3-(2,3-dimethoxy-5-nitrobenzyl)piperidine-2-carboxylic acid or 3-(2,3-dimethoxy-5-bromobenzyl)piperidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pipecolic acid:
Nipecotic acid: A piperidine derivative with a carboxylic acid group at the 3-position, known for its role as a GABA uptake inhibitor.
Uniqueness
3-(2,3-Dimethoxybenzyl)piperidine-2-carboxylic acid is unique due to the presence of the 2,3-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and influence its reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C15H21NO4 |
---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
3-[(2,3-dimethoxyphenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-12-7-3-5-11(14(12)20-2)9-10-6-4-8-16-13(10)15(17)18/h3,5,7,10,13,16H,4,6,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NAUCORDVKYTKLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CC2CCCNC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.